Molecular Descriptor Differentiation: 4-Bromo-2-nitrophenyl vs. 4-Bromophenyl and 4-Nitrophenyl Analogs
The target compound possesses a higher molecular weight (323.14 g/mol) and distinct hydrogen-bond acceptor count compared to its mono-substituted analogs. The 4-bromophenyl analog (CAS 347331-78-6) has a molecular weight of 278.15 g/mol and contains no nitro group, resulting in lower polarity and different hydrogen-bonding capacity. The 4-nitrophenyl analog (CAS 423744-09-6) has a molecular weight of 244.25 g/mol and lacks the bromine atom, eliminating the heavy-atom effect and halogen-bonding potential [1] .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 323.14 g/mol; C13H11BrN2O3; contains Br and NO2 |
| Comparator Or Baseline | 4-Bromophenyl analog: MW = 278.15 g/mol, C13H12BrNO, no NO2. 4-Nitrophenyl analog: MW = 244.25 g/mol, C13H12N2O3, no Br. |
| Quantified Difference | ΔMW = +45 g/mol vs. 4-Br analog; +79 g/mol vs. 4-NO2 analog |
| Conditions | Calculated from molecular formula; data from supplier catalogs |
Why This Matters
The higher molecular weight and dual halogen/nitro composition directly impact LogP, polar surface area, and metabolic stability predictions, making the target compound a distinct starting point for lead optimization campaigns where these parameters are critical.
- [1] Chembase. CAS 347331-78-6: 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. View Source
